2-[3-(3-Nitro-phenyl)-isoxazol-5-yl]-ethanol
Overview
Description
Scientific Research Applications
Isoxazole Synthesis
Isoxazoles, including compounds like 2-[3-(3-Nitro-phenyl)-isoxazol-5-yl]-ethanol, can be synthesized through 1,3-dipolar cycloaddition. This process involves the condensation of primary activated nitro compounds with alkenes or alkynes, resulting in isoxazolines or isoxazoles. This method is noteworthy for its efficacy in producing isoxazoles under certain conditions, such as using ethanol at higher temperatures for improved results and shorter reaction times (Machetti, Cecchi, Trogu, & Sarlo, 2007).
Heterocyclic Compound Synthesis
The compound is also relevant in the synthesis of polysubstituted pyrazoles and isoxazoles. A Brønsted acid-initiated reaction involving 3-acyl-4,5-dihydrofurans with hydrazines or hydroxylamine is used for this purpose. This approach is significant for creating biologically active compounds, indicating potential applications in pharmaceuticals (Chagarovskiy, Budynina, Ivanova, Rybakov, Trushkov, & Melnikov, 2016).
Novel Triheterocyclic Compounds
Research also focuses on the synthesis of new triheterocyclic compounds containing isoxazole, imidazole, and coumarin ring systems. These compounds, derived from isoxazole-based structures, are explored for their considerable bioactivity, potentially useful in various therapeutic applications (Rajanarendar, Karunakar, & Srinivas, 2005).
Bioactive Compound Applications
Further research in this area includes the development of novel substituted isoxazole derivatives for their potential as antimicrobial and analgesic agents. Such studies highlight the significance of isoxazole cores in natural and biologically active molecules, underscoring the importance of efficient synthesis methods for these heterocycles (Sudheendra & Moid, 2012).
Future Directions
properties
IUPAC Name |
2-[3-(3-nitrophenyl)-1,2-oxazol-5-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c14-5-4-10-7-11(12-17-10)8-2-1-3-9(6-8)13(15)16/h1-3,6-7,14H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRJIGKVRCJZTPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NOC(=C2)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(3-Nitro-phenyl)-isoxazol-5-yl]-ethanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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